Cas no 2097998-29-1 (3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 2097998-29-1
- 3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- AKOS040812064
- F1967-7343
- 3-cyclopropyl-6-pentan-3-yl-1H-pyrimidine-2,4-dione
- 2,4(1H,3H)-Pyrimidinedione, 3-cyclopropyl-6-(1-ethylpropyl)-
- 3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
-
- インチ: 1S/C12H18N2O2/c1-3-8(4-2)10-7-11(15)14(9-5-6-9)12(16)13-10/h7-9H,3-6H2,1-2H3,(H,13,16)
- InChIKey: RLMVMUXIWADRLD-UHFFFAOYSA-N
- ほほえんだ: O=C1NC(=CC(N1C1CC1)=O)C(CC)CC
計算された属性
- せいみつぶんしりょう: 222.136827821g/mol
- どういたいしつりょう: 222.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 341
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.170±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 9.71±0.40(Predicted)
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-7343-1g |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 95%+ | 1g |
$335.0 | 2023-09-06 | |
TRC | C230671-500mg |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 500mg |
$ 320.00 | 2022-04-01 | ||
Life Chemicals | F1967-7343-10g |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 95%+ | 10g |
$1407.0 | 2023-09-06 | |
Life Chemicals | F1967-7343-0.5g |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 95%+ | 0.5g |
$318.0 | 2023-09-06 | |
Life Chemicals | F1967-7343-2.5g |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 95%+ | 2.5g |
$670.0 | 2023-09-06 | |
TRC | C230671-100mg |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F1967-7343-5g |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 95%+ | 5g |
$1005.0 | 2023-09-06 | |
Life Chemicals | F1967-7343-0.25g |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 95%+ | 0.25g |
$302.0 | 2023-09-06 | |
TRC | C230671-1g |
3-cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
2097998-29-1 | 1g |
$ 475.00 | 2022-04-01 |
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 関連文献
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
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3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dioneに関する追加情報
3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: A Comprehensive Overview
The compound 3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, identified by the CAS number 2097998-29-1, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of tetrahydropyrimidine derivatives, which have garnered considerable attention in recent years due to their versatile properties and promising biological activities. The molecule's structure is characterized by a tetrahydropyrimidine ring system with two substituents: a cyclopropyl group at position 3 and a pentan-3-yl group at position 6. These substituents contribute to the compound's unique physicochemical properties and functional versatility.
The synthesis of 3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves a series of carefully designed organic reactions. Researchers have employed various strategies to construct the tetrahydropyrimidine ring system, including the use of dipeptide-derived precursors and microwave-assisted synthesis techniques. The cyclopropyl group is introduced through alkylation or coupling reactions, while the pentan-3-yl group is typically added via alkylation or Friedel-Crafts alkylation. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling the scalable production of this compound for both research and industrial applications.
The structural features of 3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione make it an attractive candidate for various applications. In the field of drug discovery, this compound has shown potential as a lead molecule for developing novel therapeutics targeting various diseases. For instance, studies have demonstrated its ability to modulate key enzymes involved in metabolic disorders and neurodegenerative diseases. The cyclopropyl group contributes to the molecule's lipophilicity and stability, while the pentan-3-yl group enhances its bioavailability and pharmacokinetic properties.
In addition to its pharmaceutical applications, 3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has also found utility in materials science. Its rigid tetrahydropyrimidine ring system makes it suitable for use as a building block in constructing advanced materials such as polymers and nanomaterials. Recent research has explored its potential as a precursor for synthesizing stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
The biological evaluation of 3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,dione has revealed intriguing properties that warrant further investigation. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammation and oxidative stress pathways. Furthermore, preliminary animal studies suggest that this compound may possess anti-inflammatory and antioxidant properties with minimal adverse effects. These findings highlight its potential as a candidate for developing novel therapeutic agents targeting chronic inflammatory diseases such as arthritis and cardiovascular disorders.
The development of efficient analytical methods for characterizing 3-Cyclopropyl-pentan-related compounds has been another area of active research. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the compound's structure and purity. Recent advancements in chiral chromatography have enabled enantiomeric resolution of this compound's stereoisomers during purification processes.
In conclusion, 1,CAS No 1,CAS No 1 strong>,< strong>CAS No 1 strong>,< strong>CAS No 1 strong>,< strong>CAS No 1 strong>,< strong>CAS No 1 strong>,< strong>CAS No 1 strong>,< strong>CAS No 1 strong>,< strong>CAS No 1 strong>. This comprehensive overview highlights its structural features,
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